Product packaging for 2-Hydroxyisonicotinic acid N-oxide(Cat. No.:CAS No. 119736-22-0)

2-Hydroxyisonicotinic acid N-oxide

Cat. No.: B039109
CAS No.: 119736-22-0
M. Wt: 155.11 g/mol
InChI Key: JFXSGPUFCQCCQM-UHFFFAOYSA-N
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Description

2-Hydroxyisonicotinic acid N-oxide is a sophisticated multifunctional ligand of significant interest in inorganic chemistry and medicinal research. Its structure incorporates a carboxylic acid, a phenolic hydroxyl group, and an N-oxide moiety, creating a unique polydentate chelating system with a high affinity for a wide range of metal ions. This compound is primarily valued for its ability to form stable complexes with transition metals, making it an indispensable reagent in the development of novel catalysts for organic synthesis and in the study of metalloenzyme active sites. Researchers utilize it to model biological systems, investigate metal-mediated reaction mechanisms, and design new metal-organic frameworks (MOFs) with tailored properties. Furthermore, its potential to modulate the activity of metalloenzymes positions it as a valuable scaffold in the exploration of new therapeutic agents. This product is intended for laboratory research applications and is strictly for use by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO4 B039109 2-Hydroxyisonicotinic acid N-oxide CAS No. 119736-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-3-4(6(9)10)1-2-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXSGPUFCQCCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929226
Record name 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-64-7, 119736-22-0
Record name 2-Hydroxyisonicotinic acid N-oxide
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Record name 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Record name 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Inhibition of Mycolic Acid Synthesis:

A plausible mechanism is the inhibition of mycolic acid synthesis, a pathway vital for the integrity of the mycobacterial cell wall. This is the established mechanism of the structurally related drug Isoniazid. wikipedia.org Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.org Upon activation, it forms a complex with NAD that powerfully inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system. wikipedia.org This blockage prevents the synthesis of mycolic acids, which are crucial, long-chain fatty acids that form the protective outer layer of mycobacteria, leading to cell death. wikipedia.org It is conceivable that 2-Hydroxyisonicotinic acid N-oxide could act through a similar pathway, either as a prodrug requiring activation or by directly targeting enzymes within the mycolic acid biosynthesis cascade.

Role As a Nitric Oxide No Donor:

A second potential mechanism involves the N-oxide moiety acting as a source of nitric oxide (NO). The N-oxide functional group in various heterocyclic compounds is known to release NO under certain biological conditions. nih.gov Nitric oxide is a radical molecule with broad-spectrum antimicrobial activity. nih.gov Its proposed mechanisms of toxicity against pathogens include:

DNA Damage: NO and its reactive derivatives, such as peroxynitrite (formed by the reaction of NO with superoxide radicals), can deaminate DNA bases, leading to mutations and strand breaks.

Enzyme Inhibition: NO can bind to the iron in iron-sulfur clusters and heme groups of critical enzymes, particularly those involved in cellular respiration and DNA synthesis, thereby inactivating them. wikipedia.org

Oxidative and Nitrosative Stress: The generation of reactive nitrogen species (RNS) like peroxynitrite disrupts the cellular redox balance, causing damage to lipids, proteins, and other macromolecules.

Studies on other N-oxide compounds have demonstrated that their antimicrobial effect is directly linked to the release of NO. nih.gov For example, the antimicrobial activity of certain furoxan derivatives against Cutibacterium acnes was significantly reduced in the presence of an NO scavenger, confirming that NO release is a key part of its mechanism of action. nih.gov Therefore, it is highly probable that 2-Hydroxyisonicotinic acid N-oxide could exert antimicrobial effects through the localized release of NO, leading to the disruption of multiple essential biochemical pathways in target microbes.

In Depth Spectroscopic and Structural Characterization of 2 Hydroxyisonicotinic Acid N Oxide

Advanced Vibrational Spectroscopy: FT-IR and Raman Analysis of Molecular Structure and Tautomerism

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insight into the molecular structure of 2-hydroxyisonicotinic acid N-oxide by probing the vibrational modes of its chemical bonds. These methods are particularly powerful for investigating the tautomeric equilibrium between the 2-hydroxy-pyridine N-oxide form and the 2-pyridone N-oxide form (2-oxo-1,2-dihydropyridine-4-carboxylic acid). nih.gov

In the solid state, related compounds like 2-hydroxynicotinic acid exist predominantly as the oxo-tautomer. rsc.orgresearchgate.net Vibrational spectroscopy can confirm the dominant tautomeric form by identifying characteristic functional group frequencies.

Key Vibrational Modes for Tautomer Identification:

C=O Stretching (Amide/Carboxylic Acid): The presence of a strong absorption band in the FT-IR spectrum around 1640-1700 cm⁻¹ is indicative of the C=O stretching vibration of the pyridone ring and the carboxylic acid group, supporting the 2-pyridone N-oxide tautomer. researchgate.netresearchgate.net

O-H Stretching: A broad O-H stretching band, typically in the region of 3300-3500 cm⁻¹, would be expected for the hydroxyl group in the 2-hydroxy tautomer. annexpublishers.co In the 2-pyridone tautomer, this region would be dominated by N-H stretching and the O-H of the carboxylic acid dimer.

N-O Stretching: The N-oxide group gives rise to characteristic vibrations. For nicotinic acid N-oxide, a related compound, the N-O stretching vibration is identified in the infrared spectra. researchgate.netannexpublishers.co For 2-hydroxy-pyridine-N-oxide, the nitroso group (N-O) band is located at 1446 cm⁻¹. annexpublishers.co

Ring Vibrations: The pyridine (B92270) ring itself has a set of characteristic stretching and bending vibrations that are sensitive to the substitution pattern and tautomeric form.

FT-IR and Raman spectroscopy are complementary techniques. While FT-IR is sensitive to polar bonds like C=O and O-H, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring. nih.govirdg.org A combined analysis provides a more complete vibrational profile. For instance, studies on nicotinic acid and its N-oxide have utilized both FT-IR and Raman spectra to perform a detailed vibrational analysis, aided by computational methods like Density Functional Theory (DFT). nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Structural Analysis of this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300 (broad)Indicates intermolecular hydrogen bonding of carboxylic acid groups.
N-H Stretch (Pyridone)3000 - 3400Presence supports the 2-pyridone N-oxide tautomer.
C=O Stretch (Carboxylic Acid)1680 - 1710Confirms the presence of the carboxylic acid functional group.
C=O Stretch (Pyridone)1640 - 1680Key indicator of the 2-pyridone N-oxide tautomer. researchgate.net
C=C and C=N Ring Stretching1400 - 1650Fingerprint region for the pyridine ring structure.
N-O Stretch~1200 - 1450Characteristic vibration of the N-oxide functionality. annexpublishers.coresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution and Solid-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in both solution and the solid state. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In solution (e.g., in DMSO-d₆ or D₂O), the NMR spectrum can reveal the predominant tautomeric form. For the related nicotinic acid N-oxide, ¹H NMR signals for the pyridine ring protons are observed, along with a signal for the carboxylic acid proton. chemicalbook.com For this compound, one would expect to see distinct signals for the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing N-oxide and carboxylic acid groups, and by the position of the hydroxyl/oxo group. chemicalbook.comhmdb.ca

Expected NMR Spectral Features:

¹H NMR: The spectrum would display signals for the aromatic protons on the pyridine ring, typically in the 7-9 ppm range. The position of these signals helps confirm the substitution pattern. A broad, downfield signal (>10 ppm) would correspond to the carboxylic acid proton. The presence of a signal for an N-H proton would be strong evidence for the 2-pyridone tautomer in solution.

¹³C NMR: The ¹³C spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~160-180 ppm). The carbon atom bearing the oxygen (C2) would also have a characteristic chemical shift, which would differ depending on whether it is part of a C-O (hydroxy) or C=O (pyridone) bond.

Solid-state NMR (ssNMR) is particularly valuable for studying the structure of materials in their native solid form, providing a direct probe of polymorphism and tautomerism without the influence of a solvent. By analyzing the chemical shifts and coupling patterns in the solid state, it is possible to confirm the tautomeric form present in the crystal lattice and to distinguish between different polymorphic forms, which would exhibit different sets of chemical shifts due to variations in their crystal packing environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for 2-Oxo-1,2-dihydropyridine-4-carboxylic Acid N-oxide

AtomNucleusPredicted Chemical Shift (ppm)Notes
Carboxylic Acid¹H> 12.0Broad singlet, exchangeable with D₂O.
Ring Protons¹H7.0 - 8.5Three distinct signals with specific coupling patterns.
N-H Proton¹H~11.0 - 12.0Presence confirms the pyridone tautomer.
C=O (Carboxylic Acid)¹³C~165 - 175Quaternary carbon signal.
C=O (Pyridone)¹³C~155 - 165Quaternary carbon signal, indicates pyridone form.
Ring Carbons¹³C~110 - 150Signals corresponding to the remaining four ring carbons.

X-ray Crystallography and Polymorphism Studies

Studies on related compounds demonstrate the power of this technique. For example, the crystal structure of a Ni(II) complex with 2-hydroxy-pyridine-N-oxide was determined using both conventional and synchrotron X-ray sources. annexpublishers.coresearchgate.netannexpublishers.com These analyses revealed a distorted octahedral coordination around the nickel ion and a highly planar structure for the 2-hydroxy-pyridinium-N-oxide ligand. annexpublishers.coresearchgate.net The crystal structure is stabilized by extensive hydrogen bonding. annexpublishers.co Such studies confirm the exact tautomeric form present in the solid state and provide a detailed map of the hydrogen bonding network, which is critical for understanding the compound's physical properties.

Table 3: Representative Crystallographic Data for a Related Compound: NiL₂(SCN)₂₂·2H₂O (L = 2-hydroxy-pyridine-N-oxide)

ParameterValue (from Cu Kα Data) annexpublishers.coresearchgate.net
Chemical FormulaC₁₂H₂₀N₆NiO₆S₂
Formula Weight467.17
Temperature100 K
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.9893(2)
b (Å)17.6680(5)
c (Å)12.5665(3)
β (°)108.609(1)
Volume (ų)1892.14(8)
Z4

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. Different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability. The investigation of polymorphism is therefore critical in materials science and pharmaceutical development.

The closely related compound, 2-hydroxynicotinic acid, is known to be polymorphic, existing in at least four different forms. rsc.orgresearchgate.net In the solid state, it exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. rsc.orgresearchgate.net The different polymorphs arise from distinct molecular packing arrangements and can be selectively crystallized by varying conditions, such as the use of different acidic additives. rsc.orgresearchgate.net Thermal analysis indicates that these forms can interconvert upon heating, with one form being the most stable at elevated temperatures. rsc.orgresearchgate.net Given the structural similarity, it is plausible that this compound could also exhibit polymorphism, a possibility that warrants investigation through systematic crystallization screening and characterization by techniques like X-ray powder diffraction (PXRD) and differential scanning calorimetry (DSC).

Morphological and Nanoscale Characterization: SEM, AFM, TEM Studies of Related Structures

Microscopy techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) are used to characterize the morphology, or outward appearance, of crystalline particles. These methods provide information on crystal habit (shape), size distribution, and surface topography at the micro- and nanoscale.

While specific studies focusing on the nanoscale characterization of this compound are not widely reported, these techniques are routinely applied to related small organic molecules. For instance, SEM has been used to analyze the particle morphology of different hydroxynicotinic acids following crystallization experiments. This analysis can reveal differences in the crystal habits of various polymorphs or materials crystallized from different solvents.

Scanning Electron Microscopy (SEM): Provides images of the sample surface by scanning it with a focused beam of electrons. It is excellent for visualizing the size, shape, and surface texture of crystal powders.

Atomic Force Microscopy (AFM): Can generate three-dimensional images of a surface with atomic resolution. AFM is used to study surface features, such as growth steps, defects, and the topography of different crystal faces.

Transmission Electron Microscopy (TEM): Involves transmitting a beam of electrons through an ultra-thin specimen. While more commonly used for characterizing nanomaterials, it can be used to study the internal structure and crystal lattice of very small crystals. For example, TEM is used in the characterization of functionalized graphene oxides. rsc.org

For this compound, these techniques would be invaluable in polymorphism studies to visually distinguish between different crystal forms and to monitor morphological changes during phase transitions or crystallization processes.

Computational Chemistry and Theoretical Modeling of 2 Hydroxyisonicotinic Acid N Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Hydroxyisonicotinic acid N-oxide. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, energy, and electronic properties with high accuracy.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern quantum chemical calculations for molecules like this compound. osti.govresearchgate.net

Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, offer a hierarchy of accuracy. osti.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide increasingly accurate results, albeit at a higher computational cost. researchgate.netnih.gov These approaches are crucial for benchmarking and for systems where electron correlation is critical. nih.gov For instance, high-level ab initio calculations have been instrumental in determining precise heats of formation for core combustion species, showcasing their predictive power. osti.gov

Density Functional Theory (DFT) has become a widely used alternative, offering a favorable balance between accuracy and computational expense. DFT calculates the electronic energy based on the molecule's electron density. The choice of the exchange-correlation functional is key to the accuracy of DFT calculations. mdpi.com Hybrid functionals like B3LYP and M06-2X, combined with appropriate basis sets such as the 6-311++G(2d,2p) or aug-cc-pVTZ, are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. nih.govnih.gov For related hydroxynicotinic acids, DFT calculations have been used to investigate electrochemiluminescence properties and to rationalize reaction mechanisms. researchgate.net

These quantum chemical methods allow for the detailed calculation of various molecular properties, providing a comprehensive electronic and structural profile of this compound.

Calculated Property Significance for this compound Typical Computational Method
Optimized Molecular Geometry Predicts bond lengths, bond angles, and dihedral angles of the most stable 3D structure.DFT (e.g., B3LYP/6-31G*), MP2
Vibrational Frequencies Simulates the infrared (IR) and Raman spectra, helps confirm stable structures, and identifies transition states. researchgate.netDFT, HF
Electronic Properties Determines dipole moment, polarizability, and molecular electrostatic potential (MEP) to understand charge distribution and reactivity sites.DFT, CCSD(T)
Orbital Energies (HOMO/LUMO) The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate electronic excitability and sites for nucleophilic/electrophilic attack.DFT
Reaction Pathways Locates transition states and calculates activation energy barriers for potential chemical reactions. nih.govDFT, Ab Initio

Like other hydroxypyridine derivatives, this compound can exist in different tautomeric forms. researchgate.netnih.gov Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this molecule, the primary tautomerism exists between the hydroxy-pyridine N-oxide form and the pyridone N-oxide form.

Computational methods are essential for determining the relative stabilities of these tautomers. nih.gov By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is energetically favored in the gas phase. researchgate.netbeilstein-journals.org The energy difference between the tautomers indicates the position of the equilibrium. Studies on the related 2-hydroxynicotinic acid have shown that it exists predominantly in the pyridone (oxo) form in the solid state. researchgate.net

DFT and ab initio calculations can compute the energy barriers for the interconversion between tautomers by locating the transition state structure of the proton transfer reaction. nih.gov The height of this energy barrier provides insight into the kinetic stability of each tautomer and the rate at which they interconvert. nih.gov Furthermore, by incorporating solvent models (e.g., the Polarizable Continuum Model, PCM), these calculations can predict how the tautomeric equilibrium shifts in different environments, as the relative stability can be highly dependent on the polarity of the solvent. beilstein-journals.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to model the dynamic behavior of this compound over time. aps.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. psu.edu

A crucial prerequisite for accurate MD simulations is a well-parameterized force field. For novel molecules like this N-oxide, a specific force field may need to be developed. This process often involves using quantum chemical calculations to derive parameters like partial atomic charges and torsional potentials. psu.edu These parameters are then refined to reproduce experimental data or high-level ab initio results. psu.edu

MD simulations are particularly useful for:

Conformational Analysis : The carboxylic acid group can rotate relative to the pyridine (B92270) ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations (rotamers) and the energy barriers between them. nih.gov

Dynamical Properties : MD can be used to calculate transport properties like the diffusion coefficient and to analyze intramolecular motions and vibrational dynamics in a condensed phase.

Predictive Modeling of Molecular Interactions and Biological Targets

Computational modeling is a valuable tool for predicting how this compound might interact with biological macromolecules, such as proteins and enzymes. This is a key step in rational drug design and in understanding the molecule's potential biological functions or mechanisms of action.

Molecular Docking is a primary technique used for this purpose. It involves predicting the preferred binding orientation of the molecule (the ligand) to a specific protein target. The process requires a high-quality 3D structure of the target protein, often obtained from X-ray crystallography or NMR, and the optimized 3D structure of this compound, typically derived from quantum chemical calculations. Docking algorithms then sample a large number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. nih.gov This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on related quinoline (B57606) derivatives have successfully identified crucial binding modes in P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov While requiring data on a set of related molecules, QSAR can be used to predict the activity of this compound based on its calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties). This can help prioritize it for further experimental testing.

These predictive models can help to screen for potential biological targets, including enzymes that might metabolize the compound or receptors where it might act as an agonist or antagonist. nih.gov By providing hypotheses about molecular interactions, these computational approaches guide experimental research and accelerate the discovery process. nih.gov

Coordination Chemistry and Supramolecular Assemblies of 2 Hydroxyisonicotinic Acid N Oxide

Complexation with Metal Ions: Transition Metals and Lanthanides

The presence of multiple potential donor sites—the N-oxide oxygen, the carboxylate group, and the hydroxyl group—allows ligands of this type to form stable complexes with a wide array of metal ions, including both d-block transition metals and f-block lanthanides.

Research into the analogue 2-hydroxynicotinic acid has demonstrated its ability to form complexes with lanthanide ions such as Europium (Eu), Gadolinium (Gd), Terbium (Tb), Erbium (Er), and Thulium (Tm). reading.ac.uk Similarly, transition metal complexes with copper(II) and barium(II) have been successfully synthesized and characterized. researchgate.netresearchgate.net The N-oxide functionality, as seen in the related nicotinic acid N-oxide , readily coordinates to metal ions like lead(II), forming robust coordination polymers. researchgate.net The general class of pyridine-N-oxides is well-known for forming stable, often octahedral, complexes with divalent transition metal ions like Ni(II), Co(II), and Fe(II). wikipedia.org The hard oxygen donor atoms of the carboxylate and N-oxide groups show a strong affinity for hard Lewis acids, including lanthanide(III) ions. reading.ac.ukmdpi.com

Chelation Modes: O,O-Chelation, N,O-Chelation, and Bridging Ligand Behavior

The multifunctionality of these ligands gives rise to diverse coordination modes, which are fundamental to the resulting structure of the metal complex.

O,O-Chelation : In lanthanide complexes with 2-hydroxynicotinic acid, the ligand coordinates to the metal ion through the oxygen atoms of the deprotonated carboxylate group and the adjacent hydroxyl group. reading.ac.uk This forms a stable five-membered chelate ring, a common feature confirmed by X-ray diffraction and spectroscopic methods. reading.ac.uk

N,O-Chelation : While less common for the 2-hydroxy variant where O,O-chelation dominates, related ligands like 8-hydroxyquinoline (B1678124) demonstrate classic N,O-chelation, binding through the pyridine (B92270) nitrogen and the hydroxyl oxygen. jchemlett.comresearchgate.net This mode would be highly probable for 2-hydroxyisonicotinic acid N-oxide if the hydroxyl group were absent, with coordination occurring via the N-oxide oxygen and a carboxylate oxygen.

Bridging Ligand Behavior : These ligands are adept at bridging multiple metal centers, a key feature in the formation of coordination polymers and Metal-Organic Frameworks (MOFs). In lanthanide complexes, the 2-hydroxynicotinate ligand acts as a bridging ligand (μ-HnicO) in addition to its chelating role. reading.ac.uk Similarly, nicotinic acid N-oxide ligands have been shown to construct rectangular grids by bridging lead(II) ions, leading to the formation of two-dimensional (2D) coordination polymers. researchgate.net In a 2D barium(II) complex, the 2-hydroxynicotinate ligand participates in forming a framework through oxo-bridges. researchgate.net

Ligand AnalogueMetal Ion(s)Observed Coordination Mode(s)Resulting Structure
2-Hydroxynicotinic acidTb(III), Eu(III)O,O-chelation, BridgingDimeric units forming polymers reading.ac.uk
Nicotinic acid N-oxidePb(II)Bridging (N-oxide and carboxylate)2D Coordination Polymer researchgate.net
2-Hydroxynicotinic acidBa(II)Bridging (Oxo-bridge)2D Framework researchgate.net
Pyridine-N-oxideNi(II)Monodentate (N-oxide oxygen)Octahedral complex wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with these ligands is typically achieved through methods that allow for the slow crystallization needed to form high-quality, ordered structures. Hydrothermal synthesis is a common technique, as demonstrated in the preparation of a copper(II) coordination compound with 2-hydroxynicotinic acid. researchgate.netsrce.hr Another effective method is the gel diffusion technique, which was used to successfully synthesize a 2D barium(II) complex at room temperature within a hydrosilica gel medium. researchgate.net

Characterization of the resulting complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy : IR spectra are crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxyl (C=O), hydroxyl (O-H), and N-oxide (N-O) groups provide direct evidence of their involvement in bonding. researchgate.netresearchgate.net

Elemental Analysis : This technique verifies the stoichiometric ratio of metal, ligand, and any solvent molecules in the synthesized complex, confirming its empirical formula. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) : TGA is used to study the thermal stability of the complexes and to identify the loss of coordinated or solvated water molecules. researchgate.netresearchgate.net

Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF help in identifying the active species and fragments of the complexes in solution. researchgate.net

Design and Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of these ligands to act as linkers between metal ions is central to the construction of extended crystalline networks such as coordination polymers and MOFs. The choice of ligand and metal ion dictates the final topology and properties of the material. universityofgalway.ie

Structural Diversity and Dimensionality of MOF Architectures

The coordination versatility of these ligands leads to a wide range of structural architectures.

2D Architectures : Two-dimensional sheet-like structures are common. For instance, nicotinic acid N-oxide reacts with lead(II) to form 2D coordination polymers where rectangular grids are constructed from the organic linkers. researchgate.net A 2D barium(II) complex with 2-hydroxynicotinic acid exhibits a framework connected by oxo-bridges and chloro-bridges. researchgate.net These 2D layers can further interact through non-covalent forces like hydrogen bonds to form a 3D supramolecular network. researchgate.net

3D Architectures : True three-dimensional frameworks can also be assembled. A bismuth(III) complex with nicotinic acid N-oxide forms a 3D structure featuring cavities filled with disordered water molecules. researchgate.net The design of 3D lanthanide phosphonates has also been achieved using a related 2-(pyridyl-N-oxide) methylphosphonic acid ligand. taylorfrancis.com

Ligand Design Principles for Supramolecular Assembly

The rational design of coordination polymers and MOFs hinges on understanding how the ligand's structure directs the assembly process.

Role of Functional Groups : The N-oxide group is a robust coordinating agent, binding strongly to metal centers. wikipedia.org The carboxylate group offers multiple binding modes (monodentate, bidentate, bridging), adding to the structural diversity.

Hydrogen Bonding : Non-covalent interactions, particularly hydrogen bonds involving the hydroxyl group or N-H donors in the pyridone tautomer, play a critical role in stabilizing the crystal structure. These interactions can link adjacent polymeric chains or layers, increasing the dimensionality of the final supramolecular assembly from 2D to 3D. researchgate.netresearchgate.net

Spectroscopic and Electrochemical Characterization of Coordination Compounds

Spectroscopic and electrochemical studies provide deep insights into the electronic structure and redox properties of the coordination compounds.

FT-IR Spectroscopy : As mentioned, FT-IR is vital for confirming coordination. In a copper(II) complex of 2-hydroxynicotinic acid, a shift of the phenolate (B1203915) C-O stretching vibration to a higher wavenumber indicated deprotonation and coordination through the phenolate oxygen. researchgate.net In lead(II) complexes of nicotinic acid N-oxide, analysis of the carboxylate stretching frequencies helps distinguish between different coordination modes. researchgate.net

Luminescence Spectroscopy : Lanthanide complexes are particularly interesting for their photoluminescence properties. Complexes of 2-hydroxynicotinic acid with Eu(III) and Tb(III) exhibit characteristic metal-centered luminescence. reading.ac.uk The organic ligand absorbs UV light (the "antenna effect") and efficiently transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. The measured luminescence lifetime for the Eu(III) complex was 0.592 ms. reading.ac.uk

Electrochemical Characterization : Cyclic voltammetry is used to probe the redox behavior of the metal centers and ligands. A study on a copper(II) coordination compound with 2-hydroxynicotinic acid revealed its electrochemical properties, which were then harnessed for the sensitive determination of biologically active thiol substances. researchgate.netsrce.hr

TechniqueInformation ObtainedExample Compound/System
FT-IR Spectroscopy Confirmation of ligand coordination via shifts in vibrational bands (C=O, N-O, O-H).Copper(II) complex with 2-hydroxynicotinic acid. researchgate.net
Photoluminescence Energy transfer mechanisms and characteristic metal emission.Eu(III) and Tb(III) complexes with 2-hydroxynicotinic acid. reading.ac.uk
Cyclic Voltammetry Redox potentials and electrochemical behavior of the complex.Copper(II) coordination compound with 2-hydroxynicotinic acid. srce.hr
X-ray Diffraction Precise 3D atomic arrangement, bond lengths, and crystal packing.Lead(II) coordination polymer with nicotinic acid N-oxide. researchgate.net

Enzyme Inhibition Studies and Transition State Analogue Hypothesis

This compound has been investigated as an inhibitor of several enzymes. A key area of this research is its role as a transition state analogue, a molecule that structurally mimics the transition state of a substrate in an enzyme-catalyzed reaction, thereby binding tightly to the enzyme and inhibiting its activity.

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its biosynthesis is a target for therapeutic intervention. The Preiss-Handler pathway is one such biosynthetic route, where the enzyme Nicotinate Phosphoribosyltransferase (NAPRT) is rate-limiting. While the structurally related compound, 2-hydroxynicotinic acid (2-HNA), is a known inhibitor of NAPRT, the current scientific literature does not provide direct evidence of this compound acting as an inhibitor of NAPRT or other enzymes within the NAD+ biosynthesis pathway.

Significant research has been conducted on the interaction of this compound with specific oxidase enzymes.

Protocatechuate-3,4-dioxygenase (PCD): Studies have characterized the binding of this compound to Protocatechuate-3,4-dioxygenase from Brevibacterium fuscum. This compound was synthesized as a model for the ketonized tautomer of the enzyme's natural substrate, protocatechuate (PCA) nih.gov. Research has proposed that substrate ketonization may be directly involved in the O2 insertion step of the reaction catalyzed by PCD nih.gov. It was discovered that this compound exhibits a significantly higher affinity for the enzyme than PCA itself, which supports the hypothesis that it acts as a transition state analog nih.gov.

Table 1: Comparative Affinity for Protocatechuate-3,4-dioxygenase
CompoundRelative Affinity for EnzymeHypothesized Role
Protocatechuate (PCA)StandardNatural Substrate
This compoundMuch Higher than PCA nih.govTransition State Analogue nih.gov

Urate Oxidase: Urate oxidase is an enzyme that catalyzes the oxidation of uric acid. Despite its importance in purine metabolism, research literature detailing any direct interaction or inhibition of urate oxidase by this compound is not available.

Cyclase enzymes, such as adenylyl cyclase and guanylyl cyclase, are crucial in cellular signaling pathways. Based on available scientific literature, there are no specific studies or data concerning the inhibition of any cyclase enzymes by this compound.

Antioxidant and Antiradical Mechanisms of Action

The potential for a compound to act as an antioxidant is often linked to its chemical structure. The N-oxide moiety present in this compound is of particular interest in this regard.

The N-oxide functional group possesses special redox reactivity that may contribute to antioxidant properties. Molecules with N-oxide functionalities can participate in single-electron transfer reactions nih.gov. This reactivity is suggested as a possible reason for the antioxidant effects observed in some N-oxide compounds nih.gov. Heterocyclic N-oxides have been identified as an emerging class of therapeutic agents, partly due to the versatile nature of the N-oxide motif nih.gov. Some N-oxides can act as nitric oxide (NO) donors, and NO itself can function as an antioxidant by scavenging superoxide anion radicals nih.govmdpi.com.

Table 2: Potential Antioxidant Mechanisms of N-Oxide Moieties
MechanismDescriptionReference
Single Electron TransferThe N-oxide group can participate in redox reactions, potentially neutralizing free radicals. nih.gov
Nitric Oxide (NO) DonationSome heterocyclic N-oxides can release NO, which is known to scavenge certain radical species. nih.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. While the N-oxide moiety has inherent redox properties, specific in vitro studies demonstrating the ability of this compound to directly modulate oxidative stress or scavenge specific free radicals have not been identified in the reviewed scientific literature. Therefore, its precise role in mitigating oxidative stress at a cellular level remains to be elucidated.

Advanced Research Applications and Future Directions for 2 Hydroxyisonicotinic Acid N Oxide

Applications in Advanced Materials Science

The structural and electronic characteristics of 2-Hydroxyisonicotinic acid N-oxide make it an intriguing building block for the creation of novel functional materials.

Non-linear optical (NLO) materials are crucial for modern technologies like optical data processing, communications, and storage. nih.gov The development of NLO materials often relies on molecules that can form non-centrosymmetric crystal structures. While direct research on this compound for NLO applications is emerging, studies on the closely related precursor, 2-hydroxynicotinic acid, demonstrate the potential of this structural family.

Researchers have successfully synthesized a Zinc(II)-based metal-organic framework (MOF) using 2-hydroxynicotinic acid. nih.govresearchgate.net This MOF was found to crystallize in a non-centrosymmetric space group (Fdd2), a prerequisite for second-order NLO effects. nih.gov Although the second-harmonic generation (SHG) intensity was modest compared to traditional materials, it established a clear structure-NLO property relationship. nih.gov The presence of the N-oxide group in this compound could further influence the electronic properties and crystal packing, potentially leading to the development of new MOFs with enhanced NLO properties.

Compound/MaterialSpace GroupKey NLO-Related FindingSource
{[Zn₂(nica)₂(bpy)₁.₅(H₂O)]·0.5(bpy)·3H₂O}nFdd2 (non-centrosymmetric)Exhibited second-harmonic generation (SHG) intensity, demonstrating a structure-NLO property relationship. nih.govresearchgate.net

Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed with recognition sites that are specific to a target molecule, making them highly valuable for chemical sensing and separation. researchgate.net This technology creates cavities within a polymer matrix that are complementary in shape, size, and functional group orientation to a template molecule. researchgate.net

While specific research into MIPs for this compound has not been extensively published, the compound's distinct structural features make it an excellent candidate for such applications. The presence of a carboxylic acid, a hydroxyl group, and the polar N-oxide functionality provides multiple interaction points for designing highly selective MIPs. Such a sensor could be used for the specific detection and quantification of this compound in complex mixtures, a valuable tool for process monitoring or environmental analysis. The development of hybrid materials combining MIPs with nanomaterials like graphene oxide or carbon dots could further enhance sensitivity and response times. researchgate.net

Catalytic Applications in Organic Synthesis

The N-oxide functionality dramatically alters the electronic properties of a heteroaromatic ring, opening up diverse possibilities in catalysis.

Pyridine (B92270) N-oxides can act as versatile reagents and catalysts in chemical transformations. While the direct application of this compound as a catalyst for selective oxidation is an area requiring further exploration, the chemistry of related compounds provides a strong basis for its potential. Vanadium-titanium oxide catalysts, for instance, are widely studied for the selective gas-phase oxidation of picolines to produce valuable carboxylic acids like nicotinic acid. researchgate.net The N-oxide group is known to be a mild oxygen donor in certain reactions, and its presence in this compound, combined with potential metal-coordinating groups, suggests a plausible role in mediating selective oxidation processes, an area ripe for future investigation.

Heteroaromatic N-oxides are increasingly used as key components in the design of novel catalytic systems, both for metal-free transformations and as ligands in metal-catalyzed reactions. mdpi.com Their dual nature allows them to activate the heteroaromatic ring towards various reagents. mdpi.com For example, chiral oxazoline moieties have been attached to pyridine N-oxides to create catalysts for asymmetric reactions, such as the allylation of benzaldehyde. mdpi.com

This compound possesses multiple potential coordination sites—the N-oxide oxygen, the hydroxyl group, and the carboxylate group. This makes it a highly promising candidate for use as a multifunctional ligand in coordination chemistry. By binding to metal centers, it could be used to develop novel catalytic systems for a range of organic transformations, with the potential for fine-tuning reactivity and selectivity through its distinct functional groups.

Catalyst TypeApplication ExampleResultSource
Chiral Oxazoline Substituted Pyridine N-OxidesAsymmetric allylation of benzaldehydeAchieved up to 79% enantiomeric excess (ee). mdpi.com
2,2'-bipyridyl N,N'-dioxideControl experiment for allylationResulted in a racemic product, highlighting the need for a chiral component for enantioselectivity. mdpi.com

Role as a Chemical Intermediate in Specialized Syntheses

One of the most established and significant roles of pyridine N-oxides is as a versatile chemical intermediate in organic synthesis. The N-oxide group serves as both a protecting group and an activating group, facilitating reactions that are difficult or impossible to achieve on the parent pyridine.

The conversion of a pyridine to its N-oxide derivative is a key step en route to producing functionalized N-heterocycles. mdpi.com For instance, research has demonstrated that pyridine N-oxides can undergo a photochemical valence isomerization, leading to the selective introduction of a hydroxyl group at the C3-position of the pyridine ring. nih.gov This highlights a direct synthetic pathway where the N-oxide acts as an intermediate to generate a hydroxypyridine derivative.

Furthermore, patent literature describes methods for producing 2-hydroxynicotinic acid derivatives from nicotinic acid N-oxide precursors. google.com This underscores the industrial relevance of N-oxides as crucial intermediates. The resulting 2-hydroxynicotinic acid is itself an important synthetic building block for pharmaceuticals, agrochemicals, and dyes. google.comchemicalbook.com Therefore, this compound sits at a critical nexus, being both a product derived from an N-oxide intermediate and a potential precursor for further specialized chemical synthesis.

Emerging Research Areas and Unexplored Potential for this compound

While dedicated research on this compound is still in its nascent stages, the unique combination of a hydroxypyridine scaffold, a carboxylic acid function, and an N-oxide group presents a fertile ground for exploration across various scientific disciplines. By examining the known properties of its constituent chemical motifs—isonicotinic acid, 2-hydroxypyridines, and aromatic N-oxides—it is possible to delineate several promising avenues for future investigation. These emerging areas span from medicinal chemistry and materials science to catalysis, highlighting the compound's largely untapped potential.

The N-oxide functionality is known to significantly alter the electronic properties and biological disposition of parent aromatic heterocycles. nih.gov It can increase water solubility, modulate metabolic pathways, and serve as a directing group in chemical synthesis. nih.gov When combined with the inherent chelating and hydrogen-bonding capabilities of the 2-hydroxy and carboxylic acid groups, this compound emerges as a molecule with multifaceted potential.

Medicinal Chemistry and Drug Discovery

The field of medicinal chemistry represents a significant area of opportunity for this compound. Derivatives of isonicotinic acid have been investigated for a range of biological activities, including antibacterial properties. nih.gov The introduction of an N-oxide and a hydroxyl group could lead to the development of novel therapeutic agents with enhanced efficacy or novel mechanisms of action.

One area of considerable interest is its potential as a scaffold for metalloenzyme inhibitors. The 2-hydroxypyridine-N-oxide moiety is a known strong chelator of metal ions, a property that could be harnessed to target the active sites of metalloenzymes implicated in various diseases. Furthermore, the N-oxide group can influence the pharmacokinetic profile of a molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Another unexplored avenue is its potential as a hypoxia-activated prodrug. The N-oxide group can be reduced to the corresponding pyridine in the low-oxygen environments characteristic of solid tumors. This targeted reduction could be exploited to release a potent cytotoxic agent selectively at the tumor site, thereby minimizing systemic toxicity.

Table 1: Potential Medicinal Chemistry Applications of this compound

Potential Application Rationale
Metalloenzyme Inhibition The 2-hydroxypyridine-N-oxide core is a strong metal chelator.
Hypoxia-Activated Prodrugs The N-oxide can be selectively reduced in hypoxic tumor environments.
Novel Antibacterial Agents Isonicotinic acid derivatives have shown antibacterial activity. nih.gov

Coordination Chemistry and Materials Science

The strong coordinating ability of this compound makes it a promising ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Isonicotinate N-oxide has been used to construct coordination polymers with interesting structural properties. thegoodscentscompany.com The addition of a hydroxyl group in the 2-position is expected to enhance its chelating ability and provide an additional site for hydrogen bonding, potentially leading to materials with unique topologies and properties.

These materials could find applications in gas storage and separation, catalysis, and as sensors for specific metal ions. The electronic properties of the pyridine N-oxide ring could also be exploited to create materials with interesting photophysical or electronic characteristics.

Table 2: Potential Applications in Materials Science

Application Area Potential Role of this compound
Metal-Organic Frameworks (MOFs) As a versatile organic linker for creating porous materials.
Coordination Polymers To construct novel supramolecular architectures with unique properties. thegoodscentscompany.com
Sensors As a recognition element for the detection of specific metal ions.

Catalysis

The use of pyridine N-oxides as organocatalysts is a growing area of research. mdpi.com The N-oxide oxygen atom can act as a Lewis base, activating substrates towards nucleophilic attack. The specific arrangement of functional groups in this compound could lead to novel catalytic activities. For instance, the combination of the Lewis basic N-oxide and the Brønsted acidic carboxylic acid and hydroxyl groups could enable cooperative catalysis of certain organic transformations.

Furthermore, its potential as a ligand in transition metal catalysis is largely unexplored. The electronic modifications induced by the N-oxide and hydroxyl groups could tune the reactivity of a coordinated metal center, leading to enhanced catalytic efficiency or selectivity in a variety of reactions.

Agricultural Chemistry

2-Hydroxyisonicotinic acid has been noted for its potential as a plant growth regulator. chemimpex.com The N-oxide derivative could exhibit modified activity, stability, or uptake by plants. Further research could explore its potential as a novel herbicide, fungicide, or plant growth promoter, potentially offering new solutions for sustainable agriculture.

Q & A

Q. What are the critical safety protocols for handling 2-Hydroxyisonicotinic acid N-oxide in laboratory experiments?

Methodological Answer: Researchers must adhere to strict safety measures to mitigate risks such as skin/eye irritation and respiratory exposure. Key steps include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles are mandatory. Use chemical fume hoods for handling solids or solutions to avoid inhalation .
  • Spill Management: Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose via licensed hazardous waste services .
  • Storage: Store in a cool, dry environment away from oxidizing agents to prevent decomposition into toxic byproducts like nitrogen oxides .

Q. How is this compound synthesized from precursor compounds?

Methodological Answer: Synthesis typically involves oxidation of precursor acids. For example:

  • Oxidative Pathways: Nicotinic acid derivatives can be oxidized using peroxomonosulfate in acidic media. Reaction conditions (e.g., pH, temperature) must be optimized to favor N-oxide formation over side products. UV-Vis spectrophotometry (λmax at 254 nm) and IR spectroscopy (peaks at 1640–1680 cm<sup>-1</sup>) confirm successful N→O bond formation .
  • Purification: Column chromatography (silica gel or Sephadex LH-20) isolates the product, followed by structural validation via NMR and mass spectrometry .

Advanced Research Questions

Q. How do resonance and field effects influence the stability of this compound derivatives?

Methodological Answer: The N-oxide group significantly impacts electronic properties:

  • Computational Analysis: G3MP2-level calculations reveal that the N-oxide increases gas-phase acidity (ΔHacid) by ~10 kcal/mol compared to benzoic acid. Pseudo-Hammett parameters (σR = −0.35, σF = 1.01) indicate dominant field effects stabilize carboxylate anions, while resonance effects are weaker (comparable to OCH3 substituents) .
  • Experimental Validation: Compare acid dissociation constants (pKa) of derivatives using potentiometric titrations to quantify substituent effects .

Q. What computational strategies predict the bioactivity of this compound against Mycobacterium tuberculosis?

Methodological Answer: Bioactivity prediction involves:

  • Molecular Docking: Simulate interactions with enoyl ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis. Software like AutoDock Vina assesses binding affinities and identifies hydrogen bonds or hydrophobic interactions critical for inhibition .
  • Pharmacokinetic Modeling: Use tools like SwissADME to predict oral bioavailability, hepatotoxicity, and metabolic stability. For example, this compound shows lower hepatotoxicity risk than isoniazid, making it a promising candidate .

Q. How are MIC values determined for this compound against drug-resistant TB strains?

Methodological Answer: Minimum Inhibitory Concentration (MIC) assays follow standardized protocols:

  • Broth Microdilution: Serial dilutions of the compound are incubated with M. tuberculosis strains (e.g., H37Rv for drug-sensitive, clinical isolates for MDR/XDR). Growth inhibition is measured via optical density or ATP luminescence.
  • Data Interpretation: For example, MIC values of 0.22 µM (drug-sensitive) and 56.19 µM (XDR) indicate strain-dependent efficacy. Cross-validate results with positive controls (e.g., isoniazid) to ensure assay reliability .

Q. What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography (LC): Reverse-phase LC with UV detection (254 nm) separates the compound from metabolites. Validate using spiked plasma/urine samples to assess recovery rates and limit of detection (LOD) .
  • Mass Spectrometry (MS): Couple LC with high-resolution MS (e.g., Q-TOF) for precise quantification. Use isotopic labeling (e.g., <sup>13</sup>C) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.